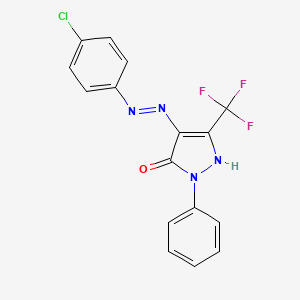
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a hydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazones with trifluoromethylated pyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazono group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-4-(2-(4-Bromophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Methylphenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- (Z)-4-(2-(4-Fluorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Uniqueness
The uniqueness of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups. The presence of the chlorophenyl group, trifluoromethyl group, and hydrazono group imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H10ClF3N4O |
|---|---|
Peso molecular |
366.72 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)diazenyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-6-8-11(9-7-10)21-22-13-14(16(18,19)20)23-24(15(13)25)12-4-2-1-3-5-12/h1-9,23H |
Clave InChI |
MNROYHRVXVWDAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)N=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


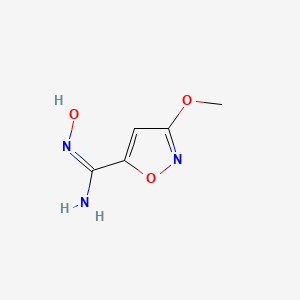
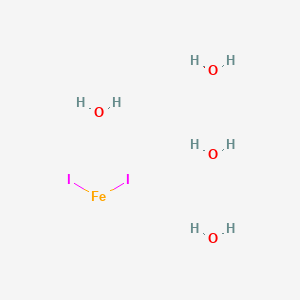


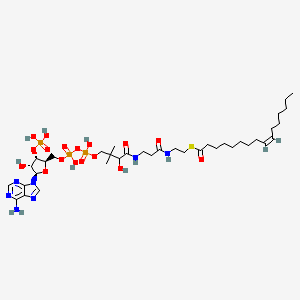
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
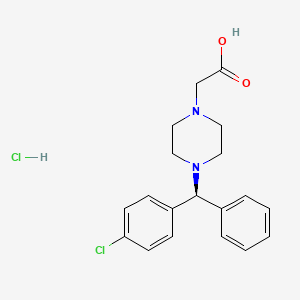
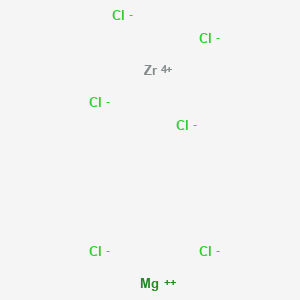

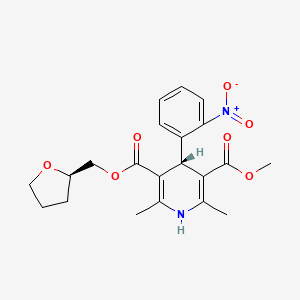
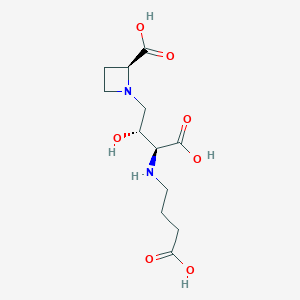
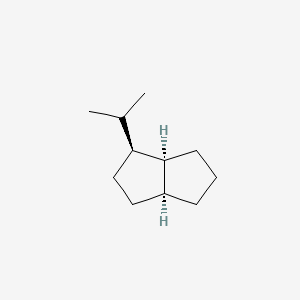
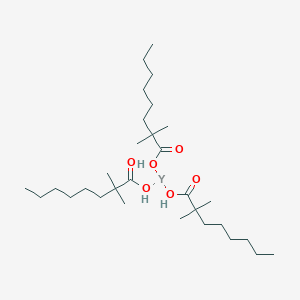
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
